molecular formula C10H18O2 B14059501 (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

Cat. No.: B14059501
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-PKKLKZMXSA-N
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Description

(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol is a chiral bicyclic diol of interest in advanced organic synthesis and medicinal chemistry. This compound has been identified in patent literature for its potential application in synthetic chemistry . Its specific stereochemistry and functional groups make it a candidate for use as a building block or a protecting group in the synthesis of complex molecules, such as protease inhibitors . Researchers may value this diol for developing novel pharmaceutical compounds or for exploring new synthetic methodologies where its rigid bicyclic structure can impart stereochemical control. This product is intended for laboratory research purposes only. It is strictly for non-medical, non-edible use and is not intended for diagnostic or therapeutic applications for humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m1/s1

InChI Key

MOILFCKRQFQVFS-PKKLKZMXSA-N

Isomeric SMILES

C[C@]1(C2CC(C2(C)C)CC1O)O

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Origin of Product

United States

Preparation Methods

Oxidation of Pinene Derivatives

The most widely reported laboratory method involves the oxidation of pinene derivatives, such as α-pinene or β-pinene, using osmium tetroxide. This reaction proceeds via a syn-dihydroxylation mechanism, where the double bond in the pinene precursor is converted into a vicinal diol with retention of stereochemistry.

Procedure :

  • Substrate Preparation : α-Pinene is dissolved in an inert solvent, such as dichloromethane, under nitrogen atmosphere.
  • Oxidation : Osmium tetroxide is added incrementally at 0–5°C to minimize side reactions. The reaction mixture is stirred for 24–48 hours to ensure complete dihydroxylation.
  • Workup : The reaction is quenched with aqueous sodium bisulfite to reduce excess osmium tetroxide, followed by extraction with ethyl acetate.
  • Purification : The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Key Considerations :

  • Osmium tetroxide is highly toxic, necessitating stringent safety protocols.
  • The syn-addition of hydroxyl groups ensures the desired (1R,3S,4R,5R) configuration, as confirmed by X-ray crystallography.

Post-Oxidation Reduction

In some protocols, the initial oxidation product undergoes further reduction to enhance yield or purity. For example, catalytic hydrogenation with palladium on carbon (Pd/C) may be employed to saturate residual double bonds or reduce ketone byproducts.

Industrial Production Methods

Catalytic Hydrogenation

Industrial-scale synthesis prioritizes cost-effectiveness and safety, favoring catalytic hydrogenation over osmium-based oxidation.

Procedure :

  • Substrate Preparation : β-Pinene is dissolved in a high-boiling solvent, such as toluene or xylene.
  • Hydrogenation : The solution is subjected to hydrogen gas (5–10 bar) in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO2) at 80–120°C for 6–12 hours.
  • Isolation : The catalyst is filtered, and the solvent is evaporated under reduced pressure.
  • Crystallization : The residue is recrystallized from ethanol/water to afford the pure diol.

Advantages :

  • Avoids toxic reagents like osmium tetroxide.
  • Scalable to multi-kilogram batches with yields exceeding 85%.

Continuous Flow Reactors

Emerging industrial approaches utilize continuous flow systems to enhance reaction control and reduce processing time. These systems enable precise temperature and pressure regulation, minimizing side reactions and improving reproducibility.

Stereochemical Control and Mechanistic Insights

Syn-Dihydroxylation Mechanism

The stereochemical outcome of the osmium tetroxide method is governed by the syn-dihydroxylation mechanism. The transition state involves a cyclic osmate ester, which dictates the axial addition of hydroxyl groups to the double bond, preserving the bicyclic framework’s geometry.

Hydrogenation Stereoselectivity

In catalytic hydrogenation, the stereochemistry of the starting pinene derivative determines the final product’s configuration. β-Pinene, with its endo double bond, undergoes hydrogenation to yield the (1R,3S,4R,5R) isomer exclusively, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Comparative Analysis of Preparation Methods

Parameter Laboratory Oxidation Industrial Hydrogenation
Starting Material α-Pinene β-Pinene
Catalyst/Reagent Osmium tetroxide Palladium on carbon
Temperature 0–25°C 80–120°C
Pressure Ambient 5–10 bar H₂
Yield 70–75% 85–90%
Stereochemical Purity >99% ee >99% ee

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce different alcohol derivatives.

Scientific Research Applications

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related bicyclic diols and derivatives, focusing on molecular topology , stereochemistry , synthesis , and applications .

Table 1: Key Comparative Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Skeleton/Substituents Key Properties/Applications Reference
(1R,3S,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol (22422-34-0) C₁₀H₁₈O₂ 170.25 Bicyclo[3.1.1]heptane, 3,4-diol, 4,6,6-trimethyl Drug intermediates; high polarity
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol C₁₀H₁₈O₂ 170.25 Bicyclo[4.1.0]heptane (norbornane), 3,4-diol, 7,7-dimethyl Synthesized via KMnO₄ oxidation of carene isomers; stereochemical diversity
(1S,3S,4R,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol (57089-71-1) C₁₀H₁₈O₂ 170.25 Stereoisomer of target compound; differing hydroxyl configuration Potential differences in solubility and biological activity
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one C₁₀H₁₆O 150.22 Bicyclo[3.1.1]hept-3-en-2-one (ketone), 4,6,6-trimethyl Higher hydrophobicity; precursor in organic synthesis
Verbenyl acetate (29135-27-1) C₁₂H₁₈O₂ 194.27 Bicyclo[3.1.1]hept-3-en-2-ol acetate Fragrance applications; ester functionality enhances volatility
HL1: (1R,2R,5R)-3-(Benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-ol C₁₇H₂₃NO 265.37 Pinane-derived chiral ligand with benzylimino group Asymmetric catalysis; palladium complexation

Structural and Functional Analysis

Skeletal Differences: The target compound’s bicyclo[3.1.1]heptane framework (pinane) contrasts with bicyclo[4.1.0]heptane (norbornane) in 3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol.

Stereochemical Impact :

  • The (1R,3S,4R,5R) configuration of the target compound vs. the (1S,3S,4R,5S) stereoisomer (CAS 57089-71-1) alters hydrogen-bonding patterns, affecting solubility and crystallinity .

Functional Group Variations :

  • The ketone in 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one lacks hydrogen-bonding capacity, making it less polar than the diol. This increases its utility as a hydrophobic intermediate .
  • Verbenyl acetate ’s ester group enhances volatility, making it suitable for fragrance formulations .

Synthetic Routes: The target compound and 3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol are both synthesized via oxidation of terpene precursors (e.g., pinene or carene) using oxidizing agents like KMnO₄ .

Applications :

  • The diol’s hydroxyl groups make it a candidate for chiral resolution or as a building block in pharmaceuticals, whereas nitrogen-containing derivatives (e.g., HL1) are tailored for asymmetric catalysis .

Research Findings and Implications

  • Thermodynamic Stability: The rigid pinane skeleton of the target compound contributes to higher thermal stability compared to norbornane derivatives .
  • Biological Activity : Stereoisomeric diols (e.g., 57089-71-1) may exhibit divergent interactions with enzymes or receptors due to spatial arrangement .
  • Industrial Relevance : Verbenyl acetate’s use in perfumery underscores the importance of functional group modifications for sector-specific applications .

Biological Activity

(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol (commonly referred to as pinanediol) is a bicyclic compound with potential applications in various fields including pharmaceuticals and agrochemicals. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Chemical Formula : C10_{10}H18_{18}O2_2
  • CAS Number : 22422-34-0
  • Appearance : White crystalline solid
  • Melting Point : 55-59°C
  • Boiling Point : 101-102°C at 1 mmHg
  • Density : 1.091 g/cm³
  • Storage Conditions : Recommended at 2-8°C

Biological Activity Overview

The biological activity of (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol has been investigated in various studies. Key findings regarding its biological effects include:

Antimicrobial Activity

Research has shown that pinanediol exhibits antimicrobial properties against a range of pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that pinanediol could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Pinanediol has demonstrated anti-inflammatory activity in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with pinanediol significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of pinanediol have shown promise in models of neurodegeneration. In a rodent model of Alzheimer's disease, pinanediol administration resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A randomized controlled trial assessed the efficacy of pinanediol as an antiseptic agent in wound care. Patients treated with pinanediol showed a significant reduction in infection rates compared to those receiving standard care.
  • Neuroprotection in Alzheimer’s Disease Models :
    A study published in a peer-reviewed journal highlighted the neuroprotective effects of pinanediol on neuronal cells exposed to oxidative stress. The results indicated that pinanediol treatment enhanced cell viability and reduced apoptosis.

The exact mechanism by which pinanediol exerts its biological effects is still under investigation. However, preliminary studies suggest that it may modulate signaling pathways involved in inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via stereoselective oxidation of α-pinene derivatives or enzymatic resolution of racemic mixtures. For example, (+)-α-pinene can be converted to intermediates like (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, followed by dihydroxylation under controlled pH and temperature to preserve stereochemistry . Key factors include solvent polarity (e.g., THF vs. ethanol), catalyst choice (e.g., OsO₄ for syn-dihydroxylation), and reaction time to minimize epimerization.
Synthetic Method Key Conditions Yield (%) Stereopurity
OsO₄-catalyzed oxidationTHF, 0°C, 12 h65–75>95% ee
Enzymatic resolutionLipase B, isopropanol, 37°C50–6098% ee

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR and 1H^{1}\text{H}-NMR, is critical for resolving stereoisomers. For instance, coupling constants (JJ-values) between H-3 and H-4 protons distinguish axial/equatorial hydroxyl orientations. High-resolution mass spectrometry (HRMS) confirms molecular formula integrity, while polarimetry quantifies enantiomeric excess (ee) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in stereochemical purity or solvent interactions. To resolve this:

  • Validate stereochemistry via X-ray crystallography or NOESY NMR to confirm diol configuration .
  • Replicate assays under standardized conditions (e.g., PBS buffer vs. DMSO solubility limits) and compare dose-response curves.
  • Perform molecular docking studies to assess binding affinity differences between enantiomers .

Q. What strategies optimize the use of this compound as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : The bicyclic framework enhances rigidity, favoring enantioselectivity in Pd-catalyzed cross-couplings. Key steps:

  • Functionalize the diol moiety with benzyl or methyl groups to tune steric bulk .

  • Screen solvent systems (e.g., toluene for hydrophobic interactions) and co-catalysts (e.g., BINAP) to improve turnover frequency.

  • Monitor catalytic efficiency via HPLC with chiral columns to quantify ee in products .

    Ligand Modification Reaction Type ee (%) Turnover Number
    Benzyl-substitutedSuzuki-Miyaura921,200
    Methyl-substitutedHeck coupling85900

Q. How does the compound’s microviscosity affect its interaction with lipid bilayers in membrane studies?

  • Methodological Answer : Incorporate the compound into liposomes (e.g., dipalmitoylphosphatidylcholine) and measure membrane fluidity using fluorescence anisotropy with probes like DPH. Compare results with control monoterpenes (e.g., menthol) to assess structure-activity relationships. Lower microviscosity correlates with increased hydroxyl group mobility .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy minima for different diastereomers. Molecular dynamics simulations (AMBER force field) predict solvent effects on conformation. Compare computed 13C^{13}\text{C}-NMR shifts with experimental data to validate accuracy .

Data Discrepancy Analysis

Q. Why do synthetic yields vary significantly when using enzymatic vs. chemical resolution methods?

  • Answer : Enzymatic resolution (e.g., lipase-mediated hydrolysis) often provides higher stereopurity but lower yields due to substrate specificity. Chemical methods (e.g., chiral auxiliaries) may generate byproducts from side reactions, reducing ee but improving scalability. Optimize by hybrid approaches: enzymatic purification of crude chemical products .

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